Ginkgetin

Description

Propriétés

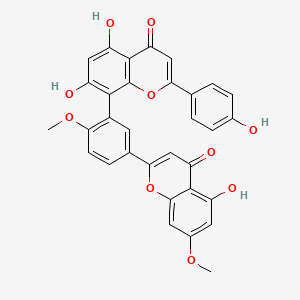

IUPAC Name |

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-14,33-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFCFBUSLAEIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197416 | |

| Record name | Ginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-46-9 | |

| Record name | Ginkgetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginkgetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GINKGETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5EZW8269 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

350 °C | |

| Record name | Ginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ginkgetin: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgetin, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, various extraction and purification methodologies, and the molecular signaling pathways through which it exerts its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound was first isolated from the leaves of Ginkgo biloba and has since been identified in over 20 other plant species.[1] The primary sources of this biflavonoid are members of the Ginkgophyta, Cycadophyta, and Coniferophyta divisions. While Ginkgo biloba remains the most well-known source, various species of Cephalotaxus and Taxus also contain significant amounts of this compound. The concentration of this compound can vary depending on the plant species, the specific part of the plant, and seasonal variations.

Quantitative Analysis of this compound in Various Natural Sources

The following table summarizes the reported concentrations of this compound in different plant materials. This data is crucial for selecting appropriate starting materials for extraction and for optimizing yield.

| Plant Species | Plant Part | This compound Concentration (mg/g dry weight) | Reference |

| Ginkgo biloba | Leaves | 4.33 | [2] |

| Ginkgo biloba | Yellow Leaves (fallen) | Total Biflavonoids up to 8 | [3] |

| Cephalotaxus harringtonia | Leaves | Trace amounts | [4] |

| Cephalotaxus harringtonia | Stems | Higher than buds | [4] |

| Cephalotaxus harringtonia | Buds | Low concentrations | [4] |

| Taxus x media | Leaves and Twigs | Present (among other flavonoids) | [5] |

| Taxus species | Leaves | Variable (used as a chemical marker) | [6] |

| Cycas circinalis | Leaflets | Present | [7] |

Extraction and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction followed by purification. The choice of extraction method can significantly impact the yield and purity of the final product.

Extraction Methodologies

Several techniques have been developed for the extraction of this compound from plant materials, ranging from conventional solvent-based methods to more modern, efficient techniques.

2.1.1. Conventional Solvent Extraction (Soxhlet Extraction)

This traditional method involves the continuous extraction of the powdered plant material with a suitable solvent in a Soxhlet apparatus.

Experimental Protocol: Soxhlet Extraction of this compound from Ginkgo biloba Leaves

-

Plant Material Preparation: Dry the Ginkgo biloba leaves at room temperature and grind them into a fine powder.

-

Soxhlet Setup: Place approximately 1 kg of the powdered leaves into a cellulose (B213188) thimble and position it inside the Soxhlet extractor.

-

Solvent Addition: Fill a round-bottom flask with 70-95% ethanol. The volume should be sufficient to allow for continuous cycling of the solvent.

-

Extraction Process: Heat the flask to the boiling point of the solvent. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the plant material in the thimble. The extraction is allowed to proceed for several hours until the solvent in the extractor becomes clear.

-

Concentration: After extraction, concentrate the ethanolic extract using a rotary evaporator under reduced pressure to remove the solvent and obtain the crude this compound extract.

2.1.2. Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, thereby enhancing solvent penetration and increasing extraction efficiency. This method is often faster and requires less solvent than conventional techniques.

Experimental Protocol: Ultrasound-Assisted Extraction of this compound

-

Sample Preparation: Mix 60 mg of dried and ground ginkgo leaves with 2 mL of 70% ethanol.

-

Ultrasonication: Place the sample in an ultrasonic bath and sonicate for a specified period, for instance, 10 minutes.

-

Agitation: Following sonication, agitate the mixture on a rotator for a period such as 45 minutes.

-

Separation: Centrifuge the sample to separate the supernatant containing the extracted this compound from the solid plant debris.

-

Analysis: The supernatant can then be directly analyzed or subjected to further purification.

2.1.3. Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. The localized heating of water molecules within the plant cells causes them to rupture, releasing the desired compounds.

Experimental Protocol: Microwave-Assisted Extraction of Flavonoids from Ginkgo biloba

-

Solvent and Power Optimization: Optimize the extraction conditions by varying the solvent (e.g., different concentrations of aqueous ethanol), microwave power (e.g., 120W), and extraction time (e.g., 20 minutes).

-

Extraction: Place the powdered plant material in a suitable vessel with the optimized solvent and expose it to microwave irradiation under the determined optimal conditions.

-

Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate to obtain the crude extract.

2.1.4. Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating the temperature and pressure, the solvent properties of the supercritical fluid can be tuned to selectively extract specific compounds. This method is considered environmentally friendly as it avoids the use of organic solvents.

Experimental Protocol: Supercritical CO2 Extraction of Flavonoids from Ginkgo biloba

-

Parameter Optimization: Optimize the extraction parameters, including pressure (e.g., 35 MPa), temperature (e.g., 50 °C), extraction time (e.g., 1.5 hours), and the use of a co-solvent (e.g., 90% ethanol).

-

Extraction: Load the ground plant material into the extraction vessel of the SFE system. Pressurize and heat the CO2 to its supercritical state and pass it through the plant material.

-

Separation: Depressurize the system to cause the CO2 to return to its gaseous state, leaving behind the extracted compounds. The use of a co-solvent may require an additional separation step.

Purification Methodologies

Crude extracts containing this compound typically require further purification to isolate the compound of interest. Column chromatography is the most widely used technique for this purpose.

Experimental Protocol: Purification of this compound using Column Chromatography

-

Column Packing: Prepare a chromatography column with a suitable stationary phase, such as silica (B1680970) gel (e.g., 200-300 mesh).

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and methanol (B129727) (e.g., from 100:1 to 100:100).

-

Fraction Collection: Collect the eluate in fractions.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Further Purification: Pool the this compound-containing fractions and concentrate them. For higher purity, a second chromatographic step using a different stationary phase, such as Sephadex LH-20 with methanol as the eluent, can be employed.

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic applications.

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt/NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. This compound has been shown to inhibit this pathway, contributing to its anti-inflammatory and anticancer effects.

Caption: this compound inhibits the PI3K/Akt/NF-κB signaling pathway.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. This compound has been demonstrated to suppress the JAK/STAT pathway, which is often aberrantly activated in various cancers.[1][8][9]

Caption: this compound suppresses the JAK/STAT signaling pathway.

Regulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to regulate the MAPK pathway, although its effects can be cell-type specific.[10]

Caption: this compound regulates key components of the MAPK signaling pathway.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. This compound has been identified as an inhibitor of this pathway.

References

- 1. This compound induces apoptosis in 786-O cell line via suppression of JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Blocks Constitutive STAT3 Activation and Induces Apoptosis through Induction of SHP-1 and PTEN Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journal-archiveuromedica.eu [journal-archiveuromedica.eu]

- 5. researchgate.net [researchgate.net]

- 6. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits the growth of DU−145 prostate cancer cells through inhibition of signal transducer and activator of transcription 3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound delays the progression of osteoarthritis by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Anticancer Mechanisms of Ginkgetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgetin, a naturally occurring biflavonoid isolated from the leaves of Ginkgo biloba, has emerged as a promising candidate in oncology research. Exhibiting a wide range of pharmacological activities, its potent anticancer effects have been demonstrated across a variety of cancer cell lines in vitro and in vivo.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its antitumor effects, focusing on its impact on key signaling pathways, cell cycle regulation, apoptosis, and metastasis. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of cancer biology and drug development.

This compound's anticancer activity is not attributed to a single mode of action but rather to its ability to modulate a complex network of cellular processes.[2][3] It induces cell cycle arrest, triggers programmed cell death (apoptosis), and inhibits the invasion and spread of cancer cells.[1][2] These effects are underpinned by its interaction with critical signaling cascades, including the JAK/STAT, Wnt/β-catenin, PI3K/Akt, and MAPK pathways.[1][2][3]

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of cancer cell proliferation, vary depending on the cancer cell line and the duration of treatment.[2]

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |

| Breast Cancer | MCF-7 | ~10 | Not Specified | [4] |

| T-47D | ~10 | Not Specified | [4] | |

| Cervical Cancer | HeLa | 5.2 (as mg/ml) | Not Specified | [5] |

| Colon Cancer | HCT116 | 4.0 | 48 | [6] |

| Hepatocellular Carcinoma | HepG2 | Dose-dependent reduction in viability | 24, 48 | [7][8] |

| SK-HEP-1 | Dose-dependent reduction in viability | Not Specified | [8][9] | |

| Leukemia | K562 | 38.9 | 24 | [10] |

| 31.3 | 48 | [10] | ||

| 19.2 | 72 | [10] | ||

| Lung Cancer | A549 | Lower than cisplatin | Not Specified | [11] |

| Ovarian Cancer | OVCAR-3 | 3.0 (as mg/ml) | Not Specified | [5] |

| Prostate Cancer | PC-3 | Concentration-dependent suppression | Not Specified | [12] |

| Renal Cell Carcinoma | 786-O | 7.23 | Not Specified | [5] |

Core Mechanisms of Action

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide array of cancer cells.[2] This programmed cell death is a critical mechanism for eliminating malignant cells and is often dysregulated in cancer. This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

Intrinsic Pathway: this compound modulates the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[8][12][13] This shift in balance leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[7][8][14] Cytoplasmic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[7][12][13][14]

Extrinsic Pathway: In some cancer cell lines, such as leukemia K562 cells, this compound can also initiate the extrinsic apoptotic pathway.[2][10] This involves the activation of death receptors on the cell surface, leading to the activation of caspase-8, which in turn can activate the executioner caspases.[13]

Experimental Workflow: Apoptosis Detection by Flow Cytometry

References

- 1. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 2. This compound from Ginkgo biloba: mechanistic insights into anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from Ginkgo biloba: mechanistic insights into anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces cell death in breast cancer cells via downregulation of the estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis in 786-O cell line via suppression of JAK2-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Anti-tumor effect of this compound on human hepatocellular carcinoma cell lines by inducing cell cycle arrest and promoting cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-tumor effect of this compound on human hepatocellular carcinoma cell lines by inducing cell cycle arrest and promoting cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces autophagic cell death through p62/SQSTM1-mediated autolysosome formation and redox setting in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces apoptosis via activation of caspase and inhibition of survival genes in PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits growth of breast carcinoma via regulating MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Ginkgetin's Modulation of Key Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgetin, a naturally occurring biflavone found in the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Accumulating evidence highlights its potential as a therapeutic agent due to its potent anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4] This technical guide provides an in-depth analysis of the core signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the modulated pathways.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting multiple critical intracellular signaling cascades. Its modulatory actions primarily involve the inhibition of pro-inflammatory and pro-survival pathways, while in some contexts, it can activate pro-apoptotic signaling. The key pathways affected include JAK/STAT, PI3K/Akt/mTOR, MAPK, NF-κB, and Wnt/β-catenin, in addition to direct influences on the machinery of apoptosis and cell cycle progression.[3][5]

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical regulator of cytokine signaling, playing a pivotal role in inflammation, immunity, and cell proliferation.[6] Aberrant STAT3 activation is a hallmark of many cancers.[1] this compound has been shown to be a potent inhibitor of this pathway.[6]

Mechanism of Modulation:

This compound inhibits the JAK/STAT pathway primarily by suppressing the phosphorylation of key components.[3] It has been demonstrated to downregulate the phosphorylation of JAK1, JAK2, and c-Src kinases, which are upstream activators of STAT3.[1][3] This leads to the dephosphorylation of STAT3 at tyrosine 705, preventing its dimerization and translocation to the nucleus.[3][6] Consequently, the expression of STAT3 target genes, which are involved in cell survival and anti-apoptosis (e.g., cyclin D1, survivin, Bcl-2, and Bcl-xL), is downregulated.[6] Furthermore, this compound can induce the expression of protein tyrosine phosphatases such as SHP-1 and PTEN, which are negative regulators of STAT3 signaling.[1]

Quantitative Data:

| Cell Line | Treatment | Effect | Measurement | Reference |

| DU-145 (Prostate Cancer) | This compound (5 and 10 µM) for 9h | Inhibition of constitutively active STAT3 | Western Blot | [7] |

| HCT-116 (Colon Cancer) | This compound (increasing doses) for 24h | Inhibition of STAT3-dependent luciferase activity | Luciferase Reporter Assay | [7] |

| A549 (Lung Cancer) & FaDu (Pharynx Cancer) | This compound | Suppression of STAT3 phosphorylation | Western Blot | [1] |

| Ovarian Cancer Cells | This compound | Downregulation of p-STAT3 | Western Blot | [8] |

| DCD Donor Liver | This compound | Decreased p-JAK2/JAK2 and p-STAT3/STAT3 expression | Western Blot | [9] |

Experimental Protocol: Western Blot for STAT3 Phosphorylation

-

Cell Culture and Treatment: Plate cancer cells (e.g., DU-145) at a density of 1 × 10^6 cells/mL and treat with varying concentrations of this compound (e.g., 5 and 10 µM) for a specified duration (e.g., 9 hours).[7]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram:

Caption: this compound inhibits the JAK/STAT signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling network that regulates cell proliferation, growth, survival, and metabolism.[10] Its dysregulation is frequently observed in various diseases, including cancer and inflammatory conditions.[11]

Mechanism of Modulation:

This compound has been shown to suppress the PI3K/Akt/mTOR pathway.[4][11] In the context of osteoarthritis, this compound ameliorates IL-1β-stimulated inflammation by markedly suppressing the activation of this cascade.[11] In neuroprotection, high doses of this compound have been observed to increase the phosphorylation of Akt and mTOR, suggesting a context-dependent modulation.[4] However, in many cancer models and inflammatory conditions, the primary effect is inhibitory.[11][12] For instance, this compound can inhibit the activation of the Akt/GSK-3β/Snail cascade, which is involved in epithelial-mesenchymal transition (EMT) and cancer metastasis.[12]

Quantitative Data:

| Cell Line/Model | Treatment | Effect | Measurement | Reference |

| Human Osteoarthritis Chondrocytes | This compound | Suppression of IL-1β-mediated PI3K/Akt pathway activation | Western Blot | [11] |

| Rat Model of Cerebral Ischemia/Reperfusion | This compound (100 mg/kg) | Increased phosphorylation of Akt and mTOR | Western Blot | [4] |

| A549 and H1299 (Lung Cancer) | This compound | Inhibition of Akt/GSK-3β/Snail pathway | Western Blot | [12] |

Experimental Protocol: In Vitro Kinase Assay for PI3K Activity

-

Immunoprecipitation: Lyse treated and untreated cells and immunoprecipitate PI3K using a specific antibody.

-

Kinase Reaction: Resuspend the immunoprecipitates in kinase buffer containing phosphatidylinositol (PI) as a substrate and [γ-32P]ATP.

-

Lipid Extraction and Separation: After the reaction, extract the lipids and separate them by thin-layer chromatography (TLC).

-

Autoradiography: Visualize the radiolabeled phosphatidylinositol 3-phosphate (PIP) by autoradiography to determine PI3K activity.

Signaling Pathway Diagram:

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades like ERK, JNK, and p38, is central to the regulation of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[2]

Mechanism of Modulation:

This compound exhibits a dual regulatory effect on the MAPK pathway, which appears to be cell-type specific.[3] In osteoarthritis models, this compound inhibits the phosphorylation of p38, JNK, and ERK, thereby exerting anti-inflammatory effects.[2] Similarly, in ovarian cancer cells, it inhibits the MAPK pathway to suppress tumor growth.[3][8] Conversely, in breast cancer cells (MCF-7), this compound has been shown to increase the expression of p-p38, p-JNK, and p-ERK1/2, which in this context, negatively regulate cancer growth.[3]

Quantitative Data:

| Cell Line/Model | Treatment | Effect | Measurement | Reference |

| SW1353 (Human Chondrocytes) | This compound (different concentrations) | Inhibition of TBHP-induced p38, JNK, and ERK phosphorylation | Western Blot | [2] |

| Ovarian Cancer Cells | This compound | Inhibition of MAPK pathway | Western Blot | [8] |

| MCF-7 (Breast Cancer) | This compound | Increased expression of p-p38, p-JNK, and p-ERK1/2 | Western Blot | [3] |

Experimental Protocol: Flow Cytometry for Intracellular Phosphorylated MAPK

-

Cell Stimulation and Fixation: Treat cells with this compound and/or a stimulant (e.g., TBHP). Fix the cells with formaldehyde.

-

Permeabilization: Permeabilize the cells with methanol (B129727) to allow antibody access to intracellular proteins.

-

Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for phosphorylated forms of ERK, JNK, and p38.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer to quantify the levels of phosphorylated MAPKs in individual cells.

Signaling Pathway Diagram:

Caption: this compound modulates the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in immunity, inflammation, and cell survival.[2]

Mechanism of Modulation:

This compound is a known inhibitor of the NF-κB pathway.[2][11] In chondrocytes, it has been shown to decrease the phosphorylation of p65 and IκBα, and increase the expression of IκBα, thereby preventing the nuclear translocation of the active p65 subunit.[2] This inhibitory action is also linked to its modulation of the upstream PI3K/Akt pathway.[11] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory mediators.

Quantitative Data:

| Cell Line/Model | Treatment | Effect | Measurement | Reference |

| SW1353 (Human Chondrocytes) | This compound | Decreased phosphorylation of p65 and IκBα; increased IκBα expression | Western Blot | [2] |

| Human Osteoarthritis Chondrocytes | This compound | Suppression of IL-1β-stimulated NF-κB activation | Western Blot | [11] |

| Ischemic-Reperfusion Injury Model | This compound aglycone | Suppression of hypoxia-activated NF-κB signaling | Not specified | [13] |

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without this compound and an NF-κB activator (e.g., TNF-α).

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., 32P) or a non-radioactive label.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts.

-

Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography or other appropriate detection methods to assess NF-κB DNA binding activity.

Signaling Pathway Diagram:

Caption: this compound inhibits the NF-κB signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis, and its aberrant activation is a key driver in several cancers, notably medulloblastoma and colorectal cancer.[3][14]

Mechanism of Modulation:

This compound acts as an inhibitor of the Wnt signaling pathway.[14] In medulloblastoma cells, it reduces the expression of Wnt target genes such as Axin2, cyclinD1, and survivin.[14] It also decreases the phosphorylation level of β-catenin in a time- and concentration-dependent manner, although it does not appear to affect the total β-catenin level.[14] This suggests that this compound may interfere with the nuclear translocation or transcriptional activity of β-catenin.

Quantitative Data:

| Cell Line | Treatment | Effect | Measurement | IC50 | Reference |

| Medulloblastoma Cells | This compound | Inhibition of Wnt pathway | Not specified | ~5.92 µM | [14] |

| Daoy (Medulloblastoma) | This compound (20 µM) for 24h | Attenuated expression of Axin2, cyclinD1, and survivin | Western Blot | - | [14] |

Experimental Protocol: TOP/FOP Flash Luciferase Reporter Assay

-

Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a negative control plasmid with mutated TCF/LEF binding sites (FOP-Flash), along with a Renilla luciferase plasmid for normalization.

-

Cell Treatment: Treat the transfected cells with this compound and/or a Wnt pathway activator (e.g., Wnt3a conditioned medium).

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Calculate the TOP/FOP ratio to determine the specific activation of the Wnt/β-catenin pathway.

Signaling Pathway Diagram:

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Apoptosis and Cell Cycle Regulation

This compound has been extensively shown to induce apoptosis and cell cycle arrest in various cancer cell lines, contributing significantly to its anti-tumor effects.[3][15]

Mechanism of Modulation:

-

Apoptosis: this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3] It promotes the intrinsic pathway by increasing the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, activation of caspases-9 and -3, and cleavage of PARP.[3][16] This is often associated with an upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][16] In some cells, like leukemia K562 cells, it can induce extrinsic apoptosis by increasing the levels of TNF-α.[3]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases depending on the cell type and concentration. It has been reported to cause G0/G1 arrest in prostate cancer cells, G2/M arrest in medulloblastoma and colon cancer cells, and S-phase arrest in hepatocellular carcinoma cells.[3][15] This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, it can downregulate cyclin D1 and modulate the miRNA34a/b-Myb/cyclin B1 cascade.[3][17]

Quantitative Data:

| Cell Line | Treatment | Effect | Measurement | Reference |

| HCT116 (Colon Cancer) | 10 µM this compound for 48h | 2.2-fold increase in G2/M phase cells (43.25% vs 19.69%) | Flow Cytometry | [3][17] |

| MCF-7 (Breast Cancer) | 20 to 80 µM this compound | Apoptotic rates from 8.5% to 33.5% | Not specified | [3] |

| HepG2 (Hepatocellular Carcinoma) | 50 µM this compound | ~3-fold increase in caspase-3 activity and cytochrome c release | Caspase Activity Assay, ELISA | [16] |

| Prostate Cancer Cells | 5 µM this compound for 9h | 55.5% of cells in G0/G1 phase | Flow Cytometry | [3] |

Experimental Protocol: Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Logical Relationship Diagram:

Caption: this compound induces apoptosis and cell cycle arrest.

Conclusion

This compound demonstrates a remarkable ability to modulate a network of interconnected signaling pathways that are fundamental to cellular homeostasis and disease pathogenesis. Its inhibitory effects on pro-inflammatory and pro-survival pathways such as JAK/STAT, PI3K/Akt, MAPK, and NF-κB, coupled with its capacity to induce apoptosis and cell cycle arrest, underscore its therapeutic potential, particularly in oncology and inflammatory diseases. The context-dependent dual regulation of the MAPK pathway highlights the complexity of its mechanism of action and warrants further investigation. This comprehensive overview provides a solid foundation for researchers and drug development professionals to explore the full therapeutic utility of this compound and its derivatives. Future studies should focus on elucidating the precise molecular interactions and downstream consequences of this compound's activity to facilitate its translation into clinical applications.

References

- 1. This compound Blocks Constitutive STAT3 Activation and Induces Apoptosis through Induction of SHP-1 and PTEN Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound delays the progression of osteoarthritis by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from Ginkgo biloba: mechanistic insights into anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of this compound in experimental cerebral ischemia/reperfusion via apoptosis inhibition and PI3K/Akt/mTOR signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 6. This compound inhibits the growth of DU−145 prostate cancer cells through inhibition of signal transducer and activator of transcription 3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound suppresses ovarian cancer growth through inhibition of JAK2/STAT3 and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Pretreatment Reduces Inflammatory Response in DCD Donor Liver via JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginkgo biloba extract alleviates CCl4-induced acute liver injury by regulating PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound ameliorates IL-1β-stimulated inflammation via modulating PI3K/AKT/NF-κB cascade in human osteoarthritis chondrocytes [jstage.jst.go.jp]

- 12. Integrating network pharmacology prediction and experimental investigation to verify this compound anti-invasion and metastasis of human lung adenocarcinoma cells via the Akt/GSK-3β/Snail and Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound aglycone attenuates the apoptosis and inflammation response through nuclear factor-kB signaling pathway in ischemic-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biflavone this compound, a Novel Wnt Inhibitor, Suppresses the Growth of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Anti-tumor effect of this compound on human hepatocellular carcinoma cell lines by inducing cell cycle arrest and promoting cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound induces G2-phase arrest in HCT116 colon cancer cells through the modulation of b‑Myb and miRNA34a expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginkgetin from Ginkgo biloba: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgetin, a naturally occurring biflavonoid from the ancient medicinal plant Ginkgo biloba, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound, offering detailed experimental protocols and a comparative analysis of extraction and purification methodologies. Furthermore, this document elucidates the molecular mechanisms of this compound's biological activity by mapping its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Significance

This compound holds the distinction of being the first biflavonoid isolated from the leaves of Ginkgo biloba L.[1]. Its discovery as a standalone compound was reported in 1996[2]. Chemically, this compound is a dimer of the flavonoid apigenin, specifically 7,4'-dimethylamentoflavone[1][3]. While first identified in Ginkgo biloba, its presence has since been confirmed in over 20 other plant species[1].

The significance of this compound lies in its broad spectrum of biological activities, which include neuroprotective, anti-inflammatory, anti-cancer, and anti-fungal properties[4][5]. Its potential as a therapeutic agent is underscored by its ability to modulate critical cellular signaling pathways, making it a subject of intensive research for the development of novel treatments for a range of diseases.

Extraction and Isolation of this compound: Methodologies and Quantitative Analysis

The isolation of this compound from Ginkgo biloba leaves involves a multi-step process of extraction, partitioning, and chromatographic purification. The yield and purity of the final product are highly dependent on the methodologies employed. This section details common protocols and provides a comparative summary of their efficiencies.

Comparative Quantitative Data

The following table summarizes quantitative data from various studies on the extraction and isolation of biflavonoids, including this compound, from Ginkgo biloba leaves. This allows for a direct comparison of the efficiency of different methods.

| Extraction Method | Solvent System | Key Purification Steps | This compound Yield/Content | Purity | Reference |

| Solvent Extraction (Reflux) | 95% Ethanol (B145695) | Polyamide column chromatography, Silica (B1680970) gel column chromatography, Preparative HPLC | Not explicitly stated for this compound alone, but a final yield of 17.6 mg of 98% pure this compound was obtained from a 29.3 mg mixture. | 98% | CN102399207B |

| Solvent Extraction | Dichloromethane fraction of ethanol extract | Silica gel column chromatography, Semi-preparative HPLC | <0.02% by dry weight | Not specified | [6] |

| Enzyme-Assisted Extraction (EAE) | 70% Ethanol | Not specified | Higher than conventional solvent extraction after 5 minutes | Not specified | [4] |

| Mechanical-Assisted Extraction (MAE) | 70% Ethanol | Not specified | Higher than conventional solvent extraction after 5 minutes | Not specified | [4] |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | Not specified | Comparable to conventional solvent extraction after 45 minutes | Not specified | [4] |

| Supercritical Fluid Extraction (SFE) | Carbon dioxide with 5% ethanol modifier | Not specified | Not explicitly stated for this compound, but total flavonoid content was 35.9% in the extract. | Not specified | [7] |

Detailed Experimental Protocols

The following are detailed methodologies for the extraction and isolation of this compound, compiled from various research sources.

Protocol 1: Conventional Solvent Extraction and Multi-Step Chromatography

This protocol is based on a comprehensive method described in patent literature (CN102399207B) and other scientific publications.

1. Initial Extraction:

- Plant Material: 10.0 kg of dried, pulverized Ginkgo biloba leaves.

- Solvent: 95% Ethanol.

- Procedure:

- Perform reflux extraction with 95% ethanol three times.

- Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

- Procedure:

- Suspend the crude extract in water.

- Sequentially partition the aqueous suspension with petroleum ether, chloroform (B151607), and ethyl acetate (B1210297).

- Collect the ethyl acetate fraction, which will be enriched with biflavonoids.

3. Polyamide Column Chromatography:

- Stationary Phase: Polyamide resin.

- Mobile Phase: A gradient of ethanol in water (e.g., 30%, 50%, 70%, 90% ethanol).

- Procedure:

- Dissolve the dried ethyl acetate fraction in an appropriate solvent and load it onto the polyamide column.

- Elute the column with the ethanol gradient.

- Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (B129727) (8:1, v/v) solvent system. Fractions with an Rf value of 0.5-0.8 are typically enriched in this compound.

4. Silica Gel Column Chromatography:

- Stationary Phase: Silica gel (100-200 mesh).

- Mobile Phase: A gradient of methanol in chloroform (e.g., starting from 100:0 to 50:50, v/v).

- Procedure:

- Combine and concentrate the this compound-rich fractions from the polyamide column.

- Adsorb the concentrated sample onto a small amount of silica gel and load it onto the column.

- Elute with the chloroform-methanol gradient.

- Monitor fractions by TLC (chloroform:methanol 15:1, v/v), collecting those with an Rf value around 0.45.

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- Column: C18 reversed-phase column.

- Mobile Phase: Methanol:water (90:10, v/v).

- Detection: UV at 270 nm.

- Procedure:

- Dissolve the purified fraction from the silica gel column in the mobile phase.

- Inject the sample into the preparative HPLC system.

- Collect the peak corresponding to this compound.

- Lyophilize the collected fraction to obtain pure this compound.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by interacting with and modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

PI3K/Akt/mTOR Pathway

This compound has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is critically involved in cell survival and apoptosis. In the context of cerebral ischemia-reperfusion injury, this compound's neuroprotective effects are mediated through the activation of this pathway, leading to the inhibition of apoptosis[1][8]. It increases the phosphorylation of Akt and mTOR, key downstream effectors of PI3K[1][8].

Caption: this compound's activation of the PI3K/Akt/mTOR pathway.

Wnt/β-catenin Signaling Pathway

This compound has been identified as a novel inhibitor of the Wnt/β-catenin signaling pathway[6][8]. Aberrant activation of this pathway is implicated in various cancers, including medulloblastoma. This compound reduces the expression of Wnt target genes such as Axin2, CyclinD1, and Survivin, and decreases the phosphorylation of β-catenin[6][8].

Caption: this compound's inhibition of the Wnt/β-catenin pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical target of this compound, particularly in the context of cancer. This compound has been shown to suppress the constitutive phosphorylation of STAT3 by inhibiting the activation of upstream kinases like JAK1 and c-Src[5]. This leads to the induction of apoptosis in cancer cells.

Caption: this compound's inhibition of the JAK/STAT signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also modulated by this compound. In the context of osteoarthritis, this compound has been shown to inhibit the phosphorylation of p38, JNK, and ERK, which are key components of the MAPK cascade[4]. This inhibition contributes to its anti-inflammatory and chondroprotective effects.

Caption: this compound's inhibition of the MAPK signaling pathway.

Conclusion

This compound, a prominent biflavonoid from Ginkgo biloba, represents a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its discovery, detailed protocols for its isolation, and an analysis of its molecular mechanisms of action. The structured presentation of quantitative data and experimental methodologies is intended to facilitate further research and development of this compound-based therapeutics. The elucidation of its interactions with key signaling pathways provides a solid foundation for targeted drug design and the exploration of its full clinical utility. Further research, including preclinical and clinical studies, is warranted to fully realize the therapeutic promise of this remarkable natural compound.

References

- 1. Neuroprotective effect of this compound in experimental cerebral ischemia/reperfusion via apoptosis inhibition and PI3K/Akt/mTOR signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ameliorates IL-1β-stimulated inflammation via modulating PI3K/AKT/NF-κB cascade in human osteoarthritis chondrocytes [jstage.jst.go.jp]

- 3. Ginkgo biloba extract alleviates CCl4-induced acute liver injury by regulating PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound delays the progression of osteoarthritis by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Blocks Constitutive STAT3 Activation and Induces Apoptosis through Induction of SHP-1 and PTEN Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biflavone this compound, a Novel Wnt Inhibitor, Suppresses the Growth of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Potential of Biflavone this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Ginkgetin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgetin is a naturally occurring biflavonoid predominantly isolated from the leaves of the Ginkgo biloba tree. As a member of the flavonoid family, it exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and potent anti-cancer effects. These properties are attributed to its unique chemical structure and its ability to modulate multiple critical cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its study, and an in-depth look at its mechanisms of action, serving as a vital resource for researchers in pharmacology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a biflavonoid, meaning its structure is composed of two flavonoid units linked together. Specifically, it is the 7,4'-dimethyl ether derivative of amentoflavone.[1]

Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | [1][2] |

| Molecular Formula | C₃₂H₂₂O₁₀ | [1][3][4] |

| Molecular Weight | 566.51 g/mol | [1][3][4] |

| CAS Number | 481-46-9 | [1][4][5] |

| Synonyms | 7,4'-Dimethylamentoflavone, Amentoflavone 7,4'-dimethyl ether | [1][2] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Reference |

| Physical Description | Yellow powder/solid | [1][2] |

| Melting Point | 350 °C | [1][6][7] |

| Boiling Point (est.) | 863.70 °C @ 760.00 mm Hg | [8] |

| Solubility | Soluble in DMSO, methanol (B129727), ethanol (B145695). Poorly soluble in water (0.002419 mg/L @ 25 °C est.). | [3][8] |

| pKa (Predicted) | 6.18 ± 0.40 | [2] |

| LogP (XLogP3-AA) | 5.7 | [1] |

Biological Activities and Pharmacological Properties

This compound has been extensively studied for its diverse pharmacological effects. It is a non-toxic biflavone that has demonstrated significant therapeutic potential in various disease models.[9][10] Its primary activities include:

-

Anti-Cancer Activity: this compound has been shown to inhibit the proliferation of a wide range of cancer cells, including those of the lung, breast, prostate, ovary, and colon.[11] It exerts its anti-tumor effects by inducing apoptosis, causing cell cycle arrest, and stimulating autophagy.[9][11]

-

Anti-Inflammatory Effects: It effectively halts the production of key inflammation mediators such as interleukins, iNOS, COX-2, and PGE2 by inhibiting signaling pathways like NF-κB and TLR4.[9][10]

-

Neuroprotective Properties: this compound demonstrates strong neuroprotection against oxidative stress-induced cell death, reduces neurological deficits in stroke models, and has shown potential in models of Alzheimer's and Parkinson's disease.[9]

-

Antimicrobial Activity: The compound also exhibits anti-fungal, anti-viral, and anti-bacterial properties.[10]

-

Anti-Atherosclerotic Effects: Studies have shown that this compound can ameliorate experimental atherosclerosis.[5]

Key Signaling Pathways Modulated by this compound

This compound's diverse biological effects are a result of its ability to interact with and modulate multiple intracellular signaling pathways. This multi-targeted approach is a hallmark of its therapeutic potential.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key in vitro and in vivo experiments used to characterize its activity.

General Experimental Workflow

The discovery and preclinical evaluation of this compound follow a standard workflow for natural product drug discovery.

Protocol for Isolation and Purification of this compound

This protocol outlines a typical procedure for isolating this compound from Ginkgo biloba leaves.

-

Preparation of Plant Material:

-

Obtain dried Ginkgo biloba leaves (approx. 1 kg).

-

Grind the leaves into a fine powder using a mechanical grinder.

-

-

Soxhlet Extraction:

-

Place the powdered leaves into a Soxhlet apparatus.

-

Extract with 70-95% ethanol until the solvent running through the apparatus is clear.

-

Collect the ethanol extract and concentrate it using a rotary evaporator under reduced pressure to yield a crude extract.

-

-

Column Chromatography (Initial Separation):

-

Prepare a silica (B1680970) gel (100-200 mesh) column.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

After drying, load the adsorbed sample onto the top of the column.

-

Elute the column using a gradient solvent system, starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of hexane (B92381) -> ethyl acetate (B1210297) -> methanol.

-

Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (e.g., 8:1 v/v) mobile phase.

-

-

Preparative HPLC (Final Purification):

-

Pool the fractions identified by TLC as containing this compound.

-

Further purify the pooled fractions using a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

Use an isocratic or gradient mobile phase, such as acetonitrile (B52724) and water (containing 0.1% formic acid), to achieve separation. The exact conditions should be optimized based on an analytical scale run.

-

Collect the peak corresponding to this compound based on retention time compared to a standard.

-

Verify the purity of the isolated compound using analytical HPLC and confirm its structure using NMR and Mass Spectrometry.

-

Protocol for MTT Cell Viability Assay

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 490-590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol for Annexin V Apoptosis Assay

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

-

Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in culture flasks. Treat with the desired concentrations of this compound for the chosen time.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS and centrifuge at ~500 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add Dyes: Add 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) working solution (100 µg/mL) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

Protocol for Western Blot Analysis of MAPK Pathway

This protocol is used to determine how this compound affects the expression and phosphorylation of key proteins in signaling pathways like MAPK.

-

Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Normalize protein samples to equal concentrations, add Laemmli sample buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against a target protein (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Densitometry analysis is used to quantify changes in protein levels.

Protocol for In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in vivo.

-

Cell Preparation: Culture human cancer cells (e.g., A549 lung cancer cells) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).

-

Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a volume of approximately 100 mm³, randomize the mice into control and treatment groups.

-

Treatment Administration: Administer this compound (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection or oral gavage according to the desired schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight. Tumors can be used for further analysis (e.g., Western blot, immunohistochemistry).

Protocol for In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This model is used to study the neuroprotective effects of this compound in focal cerebral ischemia (stroke).

-

Anesthesia and Preparation: Anesthetize a mouse (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature.

-

Surgical Procedure:

-

Make a midline neck incision to expose the common carotid artery (CCA).

-

Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Insert a silicon-coated monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

-

Occlusion and Reperfusion: For transient ischemia, leave the filament in place for a set time (e.g., 60 minutes) before withdrawing it to allow reperfusion. For permanent ischemia, the filament is left in place.

-

This compound Administration: Administer this compound (e.g., 25-100 mg/kg, i.p.) at a specified time point, such as 2 hours after the onset of ischemia.[3]

-

Neurological Assessment: After 24 hours of reperfusion, assess neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: Sacrifice the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (which appears white) versus healthy tissue (red).

Conclusion

This compound is a promising natural biflavonoid with a well-characterized chemical structure and a compelling profile of biological activities. Its ability to modulate multiple key signaling pathways underpins its potential for development as a therapeutic agent for a range of diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanisms of action and therapeutic applications of this potent natural compound. Continued research, particularly in preclinical and clinical settings, is warranted to fully realize the therapeutic potential of this compound.

References

- 1. lcms.cz [lcms.cz]

- 2. US4981688A - Method for obtaining an extract or Ginkgo biloba leaves - Google Patents [patents.google.com]

- 3. Preparative separation of the constituents from Ginkgo biloba L. leaves by a combination of multi-stage solvent extraction and countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening of Solvent Systems for Countercurrent Chromatography Separation of Polar Constituents from Ginkgo biloba L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction, Purification, and Elucidation of Six Ginkgol Homologs from Ginkgo biloba Sarcotesta and Evaluation of Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102399207B - Extraction method of this compound or isothis compound - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. waters.com [waters.com]

- 10. Chemical analysis of Ginkgo biloba leaves and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Ginkgetin's Effect on Cell Cycle Arrest and Apoptosis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginkgetin, a naturally occurring biflavone found in the leaves of Ginkgo biloba, has emerged as a potent anti-cancer agent with significant efficacy against a wide array of cancer cell types.[1][2] Its anti-neoplastic activities are attributed to a multifaceted mechanism of action that includes the induction of cell cycle arrest and the activation of programmed cell death, or apoptosis.[1][3] this compound modulates critical signaling pathways, such as JAK/STAT, Wnt/β-catenin, and MAPKs, to exert its effects.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced cell cycle arrest and apoptosis, presents quantitative data from various studies, details relevant experimental protocols, and visualizes key cellular pathways and workflows.

Mechanism of Action: Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at various phases, including G0/G1, S, and G2/M, depending on the cancer cell type and experimental conditions.[1] This disruption of the normal cell cycle progression is a key mechanism for inhibiting cancer cell proliferation.

G0/G1 Phase Arrest

In prostate cancer cells, this compound treatment (5 μM) leads to an accumulation of cells in the G0/G1 phase in a time-dependent manner.[1] This arrest is often associated with the downregulation of key G1 phase regulators. For instance, in PC-3 prostate cancer cells, this compound attenuates the expression of Cyclin D1.[4][5]

S Phase Arrest

Studies on human hepatocellular carcinoma (HCC) cell lines, such as HepG2 and SK-HEP-1, have demonstrated that this compound induces S-phase arrest.[6][7][8] Treatment with this compound resulted in a significant increase in the proportion of cells in the S phase, rising from 25.5% to 62.7% in HepG2 cells as the concentration increased to 50 μM.[7] This effect is linked to the decreased expression of critical S-phase regulatory proteins, including Cyclin A, CDK1, and CDK2, as well as a reduction in total and phosphorylated retinoblastoma protein (Rb).[1][7]

G2/M Phase Arrest

G2/M phase arrest is a prominent effect of this compound in several cancers, including medulloblastoma and colon cancer.[1] In HCT116 colon cancer cells, treatment with 10 μM this compound for 48 hours increased the percentage of cells in the G2/M phase by 2.2-fold (from 19.69% to 43.25%).[1][3][9] This arrest is mediated through the modulation of the miRNA34a/b-Myb/cyclin B1 cascade, leading to the downregulation of b-Myb, CDC2 (also known as CDK1), and Cyclin B1 at both the mRNA and protein levels.[3][9]

Mechanism of Action: Apoptosis Induction

This compound is a potent inducer of apoptosis in a diverse range of cancer cells, with effective concentrations typically falling between 5 to 80 μM.[1] It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic Apoptosis Pathway

The predominant mechanism of this compound-induced apoptosis is through the intrinsic pathway.[1] This process involves:

-

Modulation of Bcl-2 Family Proteins: this compound upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][7] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

-

Mitochondrial Disruption: The altered balance of Bcl-2 proteins leads to increased mitochondrial outer membrane permeabilization (MOMP).[1]

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[1][7][8]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, beginning with the cleavage and activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[1][5]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[1][9]

Extrinsic Apoptosis Pathway

In some cell lines, such as leukemia K562 cells, this compound can also trigger the extrinsic apoptosis pathway by increasing the levels of tumor necrosis factor-alpha (TNF-α), which activates death receptor-mediated apoptosis.[1]

Key Signaling Pathway Modulation

This compound's pro-apoptotic effects are regulated by its influence on several intracellular signaling pathways:

-

JAK/STAT Pathway: this compound inhibits the JAK2/STAT3 pathway by reducing the phosphorylation of JAK2 and STAT3, thereby preventing the nuclear translocation and activity of STAT3, a key transcription factor for survival genes.[1][7]

-

MAPK Pathway: The role of the MAPK pathway is context-dependent. In ovarian cancer, this compound inhibits MAPK signaling to induce apoptosis.[1] Conversely, in breast cancer cells, it activates p38, JNK, and ERK1/2, which function as negative regulators of cancer growth.[1][10]

-

Estrogen Receptor (ER) Pathway: In ER-positive breast cancer cells, this compound downregulates the expression of ER-α, contributing to cell death.[11]

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound are both dose- and time-dependent.[1]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Reference |

| HCT116 | Colon Cancer | 4.0 | 48 | [3] |

| PC-3 | Prostate Cancer | <5 | ≥24 | [1] |

| MCF-7 | Breast Cancer | ~10 | 48 | [11] |

| T-47D | Breast Cancer | ~10 | 48 | [11] |

| HepG2 | Liver Cancer | Not specified, dose-dependent reduction | 24, 48 | [7] |

| SKOV3 | Ovarian Cancer | <5 | ≥24 | [1] |

| A2780 | Ovarian Cancer | <5 | ≥24 | [1] |

| Note: IC50 values can vary based on experimental conditions such as cell density and assay methods.[1] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | This compound Conc. (µM) | Duration (h) | Cell Cycle Phase | % of Cells (Control) | % of Cells (Treated) | Reference |

| HCT116 | 10 | 48 | G2/M | 19.69 | 43.25 | [1][3] |

| HepG2 | 50 | 48 | G0/G1 | 67.4 | 35.8 | [7] |

| HepG2 | 50 | 48 | S | 25.5 | 62.7 | [7] |

| HepG2 | 50 | 48 | G2/M | 7.1 | 1.5 | [7] |

| PC-3 | 5 | 9 | G0/G1 | Not specified | 55.5 | [1] |

Table 3: Effect of this compound on Apoptosis Induction

| Cell Line | This compound Conc. (µM) | Duration (h) | Apoptosis Rate (%) | Reference |

| SKOV3 | 20 | 24 | 49.1 | [1] |

| A2780 | 20 | 24 | 32.4 | [1] |

| MCF-7 | 20-80 | Not specified | 8.5 - 33.5 | [1] |

| PC-3 | Not specified | Not specified | Significant increase in sub-G1 | [4][5] |

Detailed Experimental Protocols

The following sections outline generalized protocols for key assays used to evaluate this compound's effects. Specific parameters should be optimized for each cell line and experimental setup.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 h).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze cell cycle distribution.

-

Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound for the desired time. Include a vehicle control.

-

Cell Harvesting: Harvest cells by trypsinization, then wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix overnight at -20°C or for at least 2 hours at 4°C.[9]

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, ensuring PI only stains DNA.[9]

-

Staining: Add PI solution (e.g., 50 µg/mL) to the cells and incubate in the dark for 15-30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed and treat cells with this compound as described for other assays.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Resuspension: Resuspend cells (1x10⁵ to 5x10⁵) in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative / PI-positive: Necrotic cells.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle and apoptosis.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-